molecular formula C6H13NO3 B015963 5-epi-Isofagomine CAS No. 202979-51-9

5-epi-Isofagomine

Katalognummer: B015963
CAS-Nummer: 202979-51-9
Molekulargewicht: 147.17 g/mol
InChI-Schlüssel: QPYJXFZUIJOGNX-KVQBGUIXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 5-epi-Isofagomine typically involves the stepwise nitro reduction of d-mannitol, followed by an enolate reaction with an appropriate acid chloride. The this compound skeleton is obtained through stereoselective polyhydroxylation of the corresponding 2,5-dihydroxybenzaldehyde .

Industrial Production Methods: While specific industrial production methods are not extensively documented, the synthesis generally follows the laboratory procedures with potential scaling adjustments to accommodate larger production volumes. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 5-epi-Isofagomine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted piperidine derivatives, which can exhibit different inhibitory activities against glycosidases .

Wirkmechanismus

5-epi-Isofagomine exerts its effects by inhibiting glycosidases, particularly β-glucosidase and β-galactosidase. The compound binds to the active site of these enzymes, preventing the hydrolysis of glycosidic bonds. This inhibition leads to a decrease in the accumulation of substrates within lysosomes, thereby alleviating the symptoms of lysosomal storage diseases .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 5-epi-Isofagomine is unique due to its specific stereochemistry, which imparts distinct inhibitory properties and selectivity towards certain glycosidases. This makes it a valuable tool in both research and therapeutic applications .

Biologische Aktivität

5-epi-Isofagomine is a derivative of isofagomine, a compound known for its role as a pharmacological chaperone in lysosomal storage diseases. This article explores the biological activity of this compound, focusing on its inhibitory effects on glycosidases, particularly β-galactosidase, and its potential therapeutic applications.

Overview of Isofagomine and Its Derivatives

Isofagomine and its analogs have been studied for their ability to inhibit glycosidases, which are critical enzymes in carbohydrate metabolism. The biological activity of these compounds is primarily attributed to their structural features that allow them to mimic natural substrates. This compound is particularly noted for its enhanced potency compared to its parent compound, making it a candidate for treating various lysosomal storage disorders.

This compound acts as a reversible competitive inhibitor of β-galactosidase, an enzyme crucial for the breakdown of glycoproteins and glycolipids. This inhibition can lead to the stabilization of mutant forms of the enzyme, promoting proper folding and trafficking to the lysosome. The compound's effectiveness lies in its ability to enhance residual enzyme activity in patient-derived fibroblasts, which is vital for therapeutic applications.

Inhibitory Potency

The inhibitory potency of this compound has been quantitatively assessed through various studies. For instance:

CompoundEnzyme TargetIC50 (nM)
This compoundβ-galactosidase8
Isofagomineβ-galactosidase240
(5aR)-5a-C-pentyl-4-epi-isofagomineβ-galactosidase30

These results indicate that this compound is significantly more potent than both isofagomine and other derivatives, showcasing its potential as a therapeutic agent in conditions like GM1-gangliosidosis and Morquio disease type B .

Case Studies and Clinical Implications

Several studies have illustrated the clinical relevance of this compound. In one notable case, fibroblasts from patients with GM1-gangliosidosis were treated with this compound, resulting in a substantial restoration of β-galactosidase activity—up to 91% of normal levels in some cases. This finding suggests that this compound could effectively mitigate symptoms associated with lysosomal storage disorders by enhancing enzyme function .

Comparative Analysis with Other Compounds

The efficacy of this compound can be compared with other pharmacological chaperones:

CompoundDisease TargetEfficacy (% Restoration)
This compoundGM1-gangliosidosisUp to 91
(5aR)-5a-C-pentyl-4-epi-isofagomineMorquio disease type B>70
IsofagomineGaucher diseaseVariable

This table highlights the superior performance of this compound in restoring enzyme activity compared to other known chaperones, reinforcing its potential as a leading candidate for further development in treating lysosomal diseases .

Eigenschaften

IUPAC Name

(3R,4R,5S)-5-(hydroxymethyl)piperidine-3,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c8-3-4-1-7-2-5(9)6(4)10/h4-10H,1-3H2/t4-,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPYJXFZUIJOGNX-KVQBGUIXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H](CN1)O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50445285
Record name 5-epi-Isofagomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202979-51-9
Record name 5-epi-Isofagomine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50445285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-epi-Isofagomine
Reactant of Route 2
5-epi-Isofagomine
Reactant of Route 3
5-epi-Isofagomine
Reactant of Route 4
5-epi-Isofagomine
Reactant of Route 5
5-epi-Isofagomine
Reactant of Route 6
5-epi-Isofagomine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.